![molecular formula C14H19NO3 B2832406 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one CAS No. 306979-48-6](/img/structure/B2832406.png)
1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one
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Description
1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one (DMAPO) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects on the body and can be used in laboratory experiments to study a variety of topics.
Scientific Research Applications
Functional Polysiloxanes
Overview: 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one (DMMP) has been utilized in the synthesis of functional polysiloxanes. These polymers exhibit unique properties and find applications in various fields.
Synthesis: DMMP serves as a precursor for functional dialkoxysilanes, which are then used to synthesize functional polysiloxanes. The two-step method involves a photoinitiated thiol–ene click reaction, resulting in near-quantitative yields.
Fluorescence Properties: Functional polysiloxanes derived from DMMP display noticeable fluorescence properties. These properties are attributed to unconventional chromophores within the polymer structure.
Hydrophilic Modification: Functional polysiloxanes have been employed for hydrophilic modification of materials. For instance, copolymers with mercaptopropyl and polyether side chains (PETHs) are successfully used to modify a poly(styrene-b-butadiene-b-styrene) triblock copolymer. Additionally, a blue-light-emitting silicone elastomer based on PETHs exhibits excellent hydrophilicity, making it potentially useful in biomedical applications .
Catalytic Protodeboronation
Overview: DMMP has also found relevance in catalytic reactions, specifically in the protodeboronation of alkyl boronic esters.
Radical Approach: Researchers have developed a protocol for catalytic protodeboronation using a radical approach. This method allows for the transformation of primary, secondary, and tertiary alkyl boronic esters. When combined with a Matteson–CH2–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation .
properties
IUPAC Name |
(E)-1-(dimethylamino)-4-(3-methoxyphenoxy)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(14(16)8-9-15(2)3)18-13-7-5-6-12(10-13)17-4/h5-11H,1-4H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULANNSDWJJJLF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one |
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